

In Vitro Anti-HIV Activity of MC1220: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of **MC1220**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Quantitative Assessment of Anti-HIV Activity

MC1220 has demonstrated significant potency against various strains of HIV and simianhuman immunodeficiency virus (SHIV) in vitro. The following tables summarize the key efficacy and cytotoxicity data available for **MC1220**.

Table 1: Inhibitory Concentration (IC50) of MC1220 against Various Viral Strains



Virus Strain	Cell Line	Assay	IC50 (ng/mL)	IC50 (nM)	Reference
RT- SHIV162P3	TZM-bl	Infectivity Assay	0.15 ± 0.023	0.52 ± 0.080	[1]
HIV-1 SF162	TZM-bl	Infectivity Assay	0.41 ± 0.065	1.40 ± 0.222	[1]
HIV-1 DJ258	TZM-bl	Infectivity Assay	0.50 ± 0.12	1.71 ± 0.410	[1]
HIV-1 NL4-3	TZM-bl	Infectivity Assay	0.59 ± 0.10	2.01 ± 0.342	[1]
HIV-1 (Y181C mutant)	MT-4	MTT Assay	-	0.7 ± 0.2 (μM)	[2]

Note: 1 ng/mL of MC1220 corresponds to 3.4 nM.[1]

Table 2: Cytotoxicity and Antiviral Activity of MC1220

Cell Line	Assay	50% Cytotoxic Concentrati on (CC50)	50% Effective Concentrati on (EC50)	Selectivity Index (SI = CC50/EC50)	Reference
TZM-bl	MTT Assay	> 11 μM	-	Not Applicable	[1][3]
MT-4	MTT Assay	-	0.7 ± 0.2 μM	Not Determined	[2]

MC1220 exhibits a favorable safety profile in vitro, with no cytotoxicity observed at concentrations significantly higher than its effective antiviral concentrations.[1][3]

Virucidal Activity

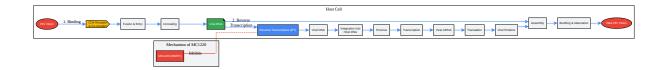


Beyond inhibiting viral replication, **MC1220** has been shown to possess potent virucidal activity. In an in vitro study, a concentration of 3.5 μ M of **MC1220** was sufficient to completely suppress HIV-1 multiplication in cultures with a high multiplicity of infection. This virucidal effect was observed even when the drug treatment was limited to the initial 4 hours post-infection, preventing viral breakthrough for the entire 40-day experimental period.

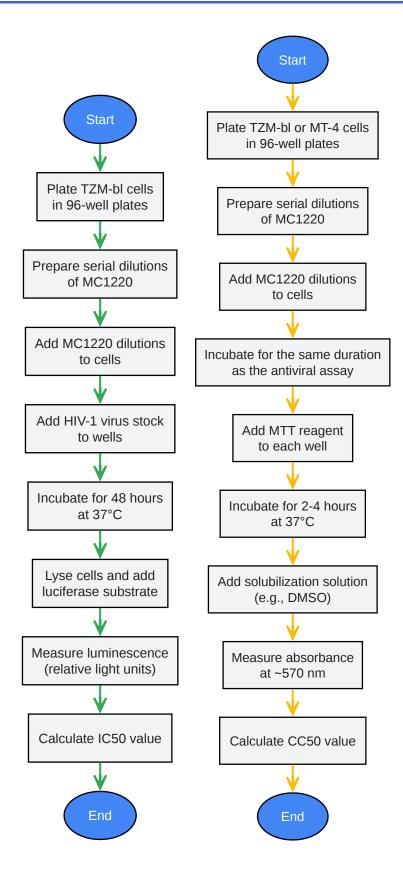
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

MC1220 belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA, a critical step for viral replication.









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